Chloral

描述

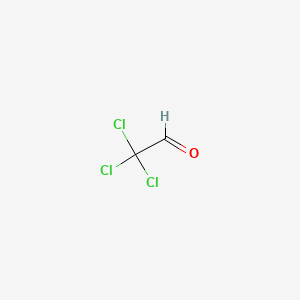

Structure

3D Structure

属性

IUPAC Name |

2,2,2-trichloroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3O/c3-2(4,5)1-6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFLGKNGCAIQMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3O | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25154-92-1 | |

| Record name | Acetaldehyde, 2,2,2-trichloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25154-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7024744 | |

| Record name | Chloral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloroacetaldehyde appears as a colorless oily liquid with a penetrating odor. Reacts with water and denser than water. Contact may irritate skin, eyes and mucous membranes. Toxic by ingestion and inhalation. Used to make pesticides., Liquid, Colorless liquid with an irritating odor; [HSDB] Odor is pungent and irritating; [MSDSonline] | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetaldehyde, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

208 °F at 760 mmHg (NTP, 1992), 97.8 °C at 760 mm Hg | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

167 °F (NTP, 1992), 75 °C | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Reaction (NTP, 1992), Freely soluble in water forming chloral hydrate, Soluble in ethanol, ether, Soluble in chloroform, In water, 8.3X10+6 mg/L at 25 °C | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.51 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.510 at 20 °C/4 °C; 1.404 at 25 °C/4 °C | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.1 (Air = 1) | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

35 mmHg at 68 °F ; 40 mmHg at 68.4 °F; 760 mmHg at 207.9 °F (NTP, 1992), 50.0 [mmHg], VP: 35 mm Hg at 20 °C, 50 mm Hg at 25 °C | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical-grade chloral ranges in purity from 94 to 99 wt %, with water being the main impurity. Other impurities sometimes present are chloroform, hydrogen chloride, dichloroacetaldehyde, and phosgene. | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, mobile, oily liquid | |

CAS No. |

75-87-6 | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trichloroacetaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02650 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acetaldehyde, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloral | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLI06WS32H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-71.5 °F (NTP, 1992), -57.5 °C | |

| Record name | TRICHLOROACETALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/12850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLORAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Chloral Hydrate: A Technical Guide to its Chemical Properties for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Chloral hydrate (B1144303), a geminal diol with the formula C₂H₃Cl₃O₂, has long been a cornerstone in microscopy for its potent clearing and mounting properties.[1] This technical guide provides an in-depth exploration of the chemical and physical characteristics of this compound hydrate that are pertinent to its application in microscopic slide preparation. The following sections detail its mechanism of action, present key quantitative data, and provide established experimental protocols for its use.

Core Chemical and Physical Properties

This compound hydrate is a colorless, crystalline solid with a characteristic aromatic, slightly acrid odor and a mildly bitter, caustic taste.[2][3] It is highly soluble in water and ethanol (B145695), readily forming concentrated solutions that are fundamental to its use in microscopy.[1][4] Upon heating, it dissociates into this compound and water.[2]

The primary mode of action of this compound hydrate as a clearing agent is twofold: it macerates tissues by dissolving cellular contents such as starch granules and intercellular substances, and it has a high refractive index which reduces light scattering.[5][6][7] This combination renders tissues transparent, allowing for detailed observation of cellular structures without the need for extensive sectioning.[6]

Table 1: Physical and Chemical Properties of this compound Hydrate

| Property | Value |

| Chemical Formula | C₂H₃Cl₃O₂ |

| Molar Mass | 165.40 g/mol |

| Appearance | Colorless, transparent or white crystals |

| Odor | Aromatic, pungent, and characteristic |

| Melting Point | 57 °C (135 °F; 330 K)[2][4] |

| Boiling Point | 98 °C (208 °F; 371 K) (decomposes)[4] |

| Density | 1.9081 g/cm³ |

| Solubility in Water | 660 g/100 mL[4] |

| Other Solubilities | Very soluble in ethanol, diethyl ether, and benzene. Freely soluble in acetone (B3395972) and methyl ethyl ketone.[2][4] |

| log P (Octanol/Water) | 0.99 |

Refractive Indices of this compound Hydrate-Based Microscopy Solutions

A key parameter for a clearing agent is its refractive index (RI). An ideal clearing agent will have an RI that closely matches that of the tissue components and the mounting medium, thereby minimizing light refraction and scattering at interfaces. This compound hydrate solutions possess a high refractive index, contributing to their excellent clearing capabilities.[6][8][9]

Table 2: Refractive Indices of Common Microscopy Media

| Medium | Refractive Index |

| Water | 1.3330 |

| Ethanol | 1.3610 |

| Lactic Acid | 1.4240 |

| Acidified this compound Hydrate in Glycerol | ~1.4280[10][11] |

| Visikol™ | 1.4450 |

| Hoyer's Medium | ~1.47[2] |

| Borosilicate Glass (Pyrex) | 1.470 |

Experimental Protocols

The following are detailed methodologies for the preparation and use of common this compound hydrate-based solutions in microscopy.

Preparation of Hoyer's Mounting Medium

Hoyer's medium is a widely used mounting medium for small organisms like mites, insects, and bryophytes due to its clearing and preservative properties.[4][12]

-

Distilled water: 50 mL

-

Gum arabic (flake or crystals): 30 g

-

This compound hydrate: 200 g

-

Glycerin: 20 mL

Protocol: [15]

-

Dissolve the gum arabic in the distilled water at room temperature. This may take several hours or days. Do not heat or stir vigorously to avoid the formation of excessive air bubbles. Using food-grade powdered gum arabic can expedite this process.[16]

-

Once the gum arabic is fully dissolved, add the this compound hydrate and glycerin.

-

Gently mix until all components are dissolved and the solution is clear. The final solution should have a faint yellowish tinge with no sediment.

-

Store in a tightly sealed glass bottle. The medium can be stored indefinitely.

Tissue Clearing Protocol for Plant Material

This protocol is a general guideline for clearing plant tissues using a this compound hydrate solution. Incubation times may need to be adjusted based on the thickness and density of the specimen.

Reagents:

-

This compound Hydrate Solution: Dissolve 250 g of this compound hydrate in 100 mL of sterile water.[17]

-

Ethanol Series: 70%, 50%, and 30% ethanol in water.

-

Absolute Ethanol

Protocol: [5]

-

Fix the plant material in a suitable fixative (e.g., FAA: 50% ethanol, 10% formaldehyde, 5% glacial acetic acid, 35% water) overnight.[17]

-

Wash the tissue with 70% ethanol to remove the fixative.

-

Transfer the tissue to the this compound hydrate solution.

-

Incubate at room temperature or in an oven at 40-60°C for 12-24 hours, or until the tissue is transparent. Thicker samples may require longer incubation times.

-

(Optional) For staining, wash the cleared tissue with several changes of absolute ethanol to remove the this compound hydrate.

-

Gradually rehydrate the tissue through a descending ethanol series (95%, 70%, 50%, 30%) before staining with aqueous stains.

Mounting Small Insects and Mites

Hoyer's medium is particularly effective for mounting small, soft-bodied arthropods.

-

Place a drop of Hoyer's medium on a clean microscope slide.

-

Transfer the specimen from 70-95% ethanol directly into the drop of Hoyer's medium.

-

Orient the specimen using a fine needle.

-

Gently lower a coverslip over the medium, avoiding air bubbles.

-

Place the slide on a slide warmer at 45-50°C for 24-48 hours to allow the medium to set and for the specimen to clear.

-

For long-term storage, seal the edges of the coverslip with a ringing medium such as nail polish or Glyptal.

Mechanism of Action: A Closer Look

The clearing effect of this compound hydrate is a combination of chemical and physical processes. Chemically, it acts as a macerating agent, dissolving cellular contents like starch and pigments that can obscure underlying structures.[5] This process is particularly effective in plant tissues. Physically, the high refractive index of this compound hydrate solutions is crucial. By replacing the water and air within the tissue (which have low refractive indices) with a high refractive index solution, the difference in refractive indices between the cellular structures and the surrounding medium is minimized. This reduction in refractive index mismatch significantly decreases light scattering, leading to a more transparent specimen.[6][18]

Safety Considerations

This compound hydrate is a regulated substance in many countries and is toxic if swallowed, causing skin and serious eye irritation.[4] It is imperative to handle this compound hydrate in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[15] Due to its regulatory status and toxicity, researchers should consider less hazardous alternatives when possible.

References

- 1. Publication : USDA ARS [ars.usda.gov]

- 2. This compound Hydrate | C2H3Cl3O2 | CID 2707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. This compound hydrate - Wikipedia [en.wikipedia.org]

- 5. ableweb.org [ableweb.org]

- 6. An improved clearing and mounting solution to replace this compound hydrate in microscopic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US9464971B2 - Clearing agent and mounting medium for microscopy - Google Patents [patents.google.com]

- 8. academic.oup.com [academic.oup.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. publications.iarc.who.int [publications.iarc.who.int]

- 11. eje.cz [eje.cz]

- 12. A Versatile Optical Clearing Protocol for Deep Tissue Imaging of Fluorescent Proteins in Arabidopsis thaliana | PLOS One [journals.plos.org]

- 13. Mounting Media | Spiders and Mountains [stefan-otto-spiders.de]

- 14. fda.gov [fda.gov]

- 15. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 16. groups.io [groups.io]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Chloral Hydrate as a Clearing Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloral hydrate (B1144303) has long been established as a potent clearing agent in microscopy, particularly for botanical and entomological specimens. Its efficacy stems from a dual mechanism of action: the dissolution of cellular contents and the matching of refractive indices within the tissue. This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying principles and workflows. By homogenizing the optical density of tissues, this compound hydrate reduces light scattering, rendering opaque specimens transparent and enabling high-resolution imaging of internal structures.

Core Mechanism of Action

The primary function of this compound hydrate as a clearing agent is to make biological tissues transparent by minimizing light scattering. This is achieved through two main processes: refractive index matching and the maceration or dissolution of cellular components.

Refractive Index Matching

Light scattering occurs when light passes through materials with different refractive indices (RIs).[1] Biological tissues are inherently heterogeneous, composed of various structures like cell walls, cytoplasm, nuclei, and vacuoles, each with a distinct RI. This heterogeneity causes light to refract and reflect at the interfaces between these components, leading to opacity.

This compound hydrate solutions have a high refractive index, which closely matches that of many cellular components.[1] By infiltrating the tissue and replacing the intracellular and extracellular fluids, it creates a more optically homogeneous medium. This equalization of refractive indices throughout the specimen allows light to pass through with minimal deviation, significantly reducing scattering and increasing transparency.[2]

dot

Caption: Refractive index matching with this compound hydrate.

Maceration and Dissolution of Cellular Contents

This compound hydrate also acts as a macerating agent, dissolving cellular contents such as starch grains, pigments, and cytoplasmic proteins.[3] This action further contributes to the homogenization of the tissue's refractive index and removes structures that can obstruct the view of cell walls and other key features. Evidence suggests that aqueous this compound hydrate is an effective solvent for biological membranes.[3] While the precise chemical interactions are not fully elucidated in the context of tissue clearing, it is understood that this compound hydrate's properties as a hypnotic and its chemical structure facilitate the breakdown and dissolution of these cellular components.

Quantitative Data

The effectiveness of this compound hydrate as a clearing agent is quantifiable through the measurement of refractive indices. The goal is to match the RI of the clearing medium with that of the cellular components.

| Substance | Refractive Index (RI) |

| Clearing Agents | |

| This compound Hydrate Solution | ~1.4280[1] |

| Hoyer's Solution | ~1.47[4] |

| Hertwig's Solution | Not specified, but contains this compound hydrate |

| Water | ~1.3330 |

| Cellular Components (Approximations) | |

| Cytoplasm | ~1.36 - 1.39[5][6] |

| Nucleus | ~1.35 - 1.36[5][7] |

| Plant Cell Wall | ~1.42 |

Experimental Protocols

Several formulations containing this compound hydrate are commonly used for tissue clearing. The choice of protocol often depends on the type of tissue and the desired outcome (temporary or permanent mount).

Preparation of Clearing Solutions

-

This compound Hydrate Solution: A simple aqueous solution is prepared by dissolving this compound hydrate in water, often in equal parts by weight.

-

Hertwig's Solution (Acidified this compound Hydrate-Glycerol):

-

Dissolve 45 g of this compound hydrate crystals in 25 mL of HCl (1 part concentrated HCl to 8 parts water).

-

Add 10 mL of glycerol.

-

This solution is typically used for temporary mounts.

-

-

Hoyer's Solution:

-

Dissolve 30 g of gum arabic in 50 mL of distilled water at room temperature.

-

Add 200 g of this compound hydrate and let the mixture stand until the solids dissolve.

-

Add 20 mL of glycerin.

-

Filter the solution through glass wool.

-

Hoyer's solution can be used for creating permanent mounts.[8]

-

General Clearing Protocol for Plant Tissues

-

Fixation (Optional but Recommended): Fix the tissue in a suitable fixative such as FAA (Formalin-Aceto-Alcohol) to preserve cellular structures.

-

Washing: If fixed, wash the tissue thoroughly with water or 70% ethanol (B145695) to remove the fixative.

-

Dehydration (Optional): For some protocols, especially for permanent mounting with Hoyer's solution, a dehydration series with ethanol (e.g., 70%, 95%, 100%) is performed.

-

Clearing:

-

Mounting:

-

Place the cleared tissue on a microscope slide.

-

Add a drop of the clearing solution or a mounting medium (like fresh Hoyer's solution).

-

Carefully place a coverslip over the specimen, avoiding air bubbles.

-

-

Observation: The cleared specimen can now be observed under a light microscope.

dot

Caption: A generalized workflow for tissue clearing.

Limitations and Alternatives

While highly effective, this compound hydrate has some significant drawbacks. It is a controlled substance in many regions due to its hypnotic properties, making it difficult to acquire.[1] Furthermore, it is not compatible with fluorescent proteins like GFP, as it quenches their fluorescence.

For applications requiring the preservation of fluorescence, alternative clearing agents have been developed, such as Visikol®, ClearSee, and 2,2'-thiodiethanol (TDE)-based solutions.

Conclusion

This compound hydrate remains a valuable tool for tissue clearing in various scientific disciplines due to its straightforward and effective mechanism of action. By understanding the principles of refractive index matching and cellular dissolution, researchers can effectively utilize this compound hydrate-based protocols to render specimens transparent for detailed microscopic analysis. However, the limitations associated with its use necessitate the consideration of alternative clearing agents for specific applications, particularly in the realm of fluorescence microscopy. This guide provides the foundational knowledge for the informed application of this compound hydrate as a clearing agent in scientific research.

References

- 1. An improved clearing and mounting solution to replace this compound hydrate in microscopic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]

- 3. This compound hydrate: a solvent for biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nhm.ac.uk [nhm.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. musgosdechile.cl [musgosdechile.cl]

- 9. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis and Derivatives of Chloral Hydrate in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chloral hydrate (B1144303) and its key derivatives, with a focus on their applications in organic chemistry. This document includes detailed experimental protocols, quantitative data for key reactions, and mechanistic insights visualized through reaction diagrams.

Introduction to this compound Hydrate

This compound hydrate, or 2,2,2-trichloroethane-1,1-diol, is a geminal diol that was first synthesized in 1832.[1] Historically used as a sedative and hypnotic, it has found a niche in modern organic synthesis as a versatile reagent and precursor.[1][2] It is derived from the hydration of this compound (trichloroacetaldehyde).[1] The presence of the electron-withdrawing trichloromethyl group significantly influences its reactivity, making it a valuable building block for various organic transformations.

Synthesis of this compound Hydrate

The primary industrial synthesis of this compound hydrate involves the chlorination of ethanol (B145695) or acetaldehyde.[3][4]

Chlorination of Ethanol

This classic method involves the reaction of ethanol with chlorine gas. The reaction proceeds through the formation of acetaldehyde, which is then chlorinated to this compound. The this compound subsequently forms the hydrate in the aqueous reaction medium.[4][5]

Reaction Mechanism: Chlorination of Ethanol

Caption: Reaction pathway for the synthesis of this compound hydrate from ethanol.

Experimental Protocol: Synthesis of this compound Hydrate from Ethanol

-

Materials:

-

Ethanol (95%)

-

Chlorine gas

-

Sulfuric acid (concentrated)

-

Water

-

-

Procedure:

-

In a reaction vessel equipped with a gas inlet tube, reflux condenser, and cooling system, place the ethanol.

-

Cool the vessel in an ice bath and begin bubbling chlorine gas through the ethanol.[5]

-

After an initial cooling period (approximately 45 minutes), the temperature is gradually increased to the boiling point of the mixture while continuing the chlorine gas flow. This process can take several hours.[5]

-

The reaction mixture will form this compound alcoholate as an intermediate.[5]

-

Upon completion of the chlorination, the mixture is treated with an equal volume of concentrated sulfuric acid to decompose the this compound alcoholate to this compound.[5]

-

The crude this compound is then distilled from the reaction mixture. The fraction boiling between 92 and 98 °C is collected.[5]

-

To form this compound hydrate, the collected this compound is carefully reacted with a stoichiometric amount of water (approximately 1/5th of its weight).[5]

-

The resulting solid this compound hydrate can be purified by recrystallization from a suitable solvent like chloroform.[5]

-

Quantitative Data:

| Reactant Ratio (Ethanol:Chlorine) | Reaction Time | Temperature | Yield of this compound | Reference |

| 1 mol : ~3 mol | ~9 hours | 0 °C to boiling | ~17% | [5] |

Note: The yield of this reaction is notoriously low due to the formation of various byproducts.[5]

Key Derivatives of this compound Hydrate and Their Synthesis

This compound hydrate serves as a starting material for a variety of important organic compounds.

Dehydration to this compound

Anhydrous this compound is obtained by the dehydration of this compound hydrate using a strong dehydrating agent like concentrated sulfuric acid.[1]

Experimental Protocol: Preparation of Anhydrous this compound

-

Materials:

-

This compound hydrate

-

Concentrated sulfuric acid

-

-

Procedure:

-

In a distillation apparatus, carefully mix this compound hydrate with an equal volume of concentrated sulfuric acid.

-

Gently heat the mixture.

-

Anhydrous this compound will distill over and can be collected. The boiling point of this compound is approximately 97.8 °C.[3]

-

Synthesis of Isatin (B1672199) (Sandmeyer Synthesis)

A prominent application of this compound hydrate is in the Sandmeyer synthesis of isatin and its derivatives. This reaction involves the condensation of this compound hydrate with an aniline (B41778) and hydroxylamine (B1172632), followed by cyclization in strong acid.[1]

Reaction Mechanism: Sandmeyer Isatin Synthesis

Caption: Key steps in the Sandmeyer synthesis of isatin.

Experimental Protocol: Synthesis of Isatin

-

Materials:

-

This compound hydrate

-

Aniline

-

Hydroxylamine hydrochloride

-

Sodium sulfate (B86663) (crystallized)

-

Hydrochloric acid (concentrated)

-

Sulfuric acid (concentrated)

-

-

Procedure:

-

Prepare a solution of this compound hydrate in water.

-

Add crystallized sodium sulfate to the solution.

-

Separately, prepare a solution of aniline in water and hydrochloric acid.

-

Add the aniline solution to the this compound hydrate solution.

-

Finally, add a solution of hydroxylamine hydrochloride in water.

-

Heat the mixture to form the isonitrosoacetanilide intermediate, which will precipitate.

-

Isolate the intermediate by filtration.

-

Slowly add the dried isonitrosoacetanilide to concentrated sulfuric acid, maintaining a controlled temperature.

-

Heat the mixture to induce cyclization.

-

Pour the reaction mixture onto ice to precipitate the crude isatin.

-

The crude product can be purified by recrystallization.

-

Quantitative Data:

| Reactant | Molar Ratio |

| Aniline | 1 |

| This compound Hydrate | 1.08 |

| Hydroxylamine HCl | 3.16 |

Yields of over 75% have been reported for this synthesis.

Oxidation to Trichloroacetic Acid

This compound hydrate can be oxidized to trichloroacetic acid using strong oxidizing agents such as nitric acid.[6]

Reaction Mechanism: Oxidation of this compound Hydrate

Caption: Oxidation of this compound hydrate to trichloroacetic acid.

Experimental Protocol: Synthesis of Trichloroacetic Acid

-

Materials:

-

This compound hydrate

-

Fuming nitric acid (d=1.5 g/mL)

-

-

Procedure:

-

In a distillation flask, melt this compound hydrate.

-

Carefully add fuming nitric acid to the molten this compound hydrate.

-

Gently heat the mixture to initiate the reaction, which is indicated by the evolution of red fumes (nitrogen oxides).[6]

-

The reaction proceeds without further heating.

-

Once the evolution of fumes ceases upon warming, the reaction is complete.

-

The trichloroacetic acid is then purified by distillation.

-

Quantitative Data:

| Reactant | Amount |

| This compound Hydrate | 20 g |

| Fuming Nitric Acid | 13.3 mL |

Yields of 10-15 grams have been reported for this scale.

Synthesis of Dichlorodiphenyltrichloroethane (DDT)

This compound is a key precursor in the synthesis of the insecticide DDT through an electrophilic aromatic substitution reaction with chlorobenzene (B131634) in the presence of an acid catalyst.[4]

Reaction Mechanism: DDT Synthesis

Caption: Synthesis of DDT from this compound and chlorobenzene.

Experimental Protocol: Synthesis of DDT

-

Materials:

-

This compound (or this compound hydrate)

-

Chlorobenzene

-

Concentrated sulfuric acid (or oleum)

-

-

Procedure:

-

Dissolve this compound (or this compound hydrate) in chlorobenzene.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid with stirring, maintaining a low temperature.[7]

-

After the addition is complete, continue stirring for several hours at a controlled temperature (e.g., below 20-25 °C).[7]

-

Pour the reaction mixture into ice water to precipitate the crude DDT.[7]

-

Filter the solid product and wash thoroughly with water to remove the acid.

-

The crude DDT can be purified by recrystallization from ethanol.

-

Quantitative Data:

| Reactant | Molar Ratio | Yield |

| This compound | 1 | 50-80% |

| Chlorobenzene | 2 |

Yields can vary depending on the specific reaction conditions and purity of reactants.[8]

Formation of Hemiacetals and Acetals

This compound readily reacts with alcohols to form hemiacetals and acetals. With polyhydric alcohols like glycerol (B35011) and pentaerythritol (B129877), it can form derivatives with sedative and hypnotic properties.[9]

Experimental Protocol: Synthesis of Pentaerythritol Tetrathis compound Hemiacetal

-

Materials:

-

Pentaerythritol

-

Anhydrous this compound

-

-

Procedure:

-

Mix one equivalent of pentaerythritol with four equivalents of anhydrous this compound in a reaction vessel equipped with a reflux condenser.

-

Heat the mixture under anhydrous conditions to the reflux temperature of this compound.

-

Continue heating until the reflux rate of this compound becomes constant, indicating the reaction has reached equilibrium.

-

Cool the mixture to obtain the product as a hard, glassy material.

-

Condensation with Urea (B33335)

This compound and this compound hydrate react with urea to form condensation products such as monothis compound urea and dithis compound urea, depending on the stoichiometry of the reactants.

Experimental Workflow: this compound-Urea Condensation

Caption: Formation of monothis compound and dithis compound urea based on reactant stoichiometry.

Other Applications in Organic Synthesis

Deprotection of Acetals and Dithioacetals

This compound hydrate can be used as a reagent for the deprotection of acetals, dithioacetals, and tetrahydropyranyl ethers in organic solvents.[1] It serves as a convenient source of water for the hydrolysis of these protecting groups under mild conditions.

Multicomponent Reactions

This compound can participate in multicomponent reactions, such as the Passerini and Ugi reactions, to generate complex molecular scaffolds.[10][11] These reactions are valuable for creating libraries of compounds for drug discovery.

Synthesis of Heterocycles

This compound and its derivatives are useful precursors for the synthesis of various heterocyclic compounds, including oxazoles and quinolines.[12][13]

Spectroscopic Data of Key Compounds

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| This compound Hydrate | 3400-3200 (br, O-H), 820-700 (C-Cl) | 5.5 (s, 1H), 6.5 (br s, 2H) | 99.5, 101.2 | 164, 166, 168 (M⁺) |

| Isatin | 3188 (N-H), 1740 (C=O), 1620 (C=O) | 11.03 (s, 1H), 7.57 (t, 1H), 7.47 (d, 1H), 7.05 (t, 1H), 6.86 (d, 1H) | 184.6, 159.5, 150.9, 138.5, 124.8, 122.9, 117.9, 112.4 | 147 (M⁺) |

| Trichloroacetic Acid | 3300-2500 (br, O-H), 1740 (C=O), 830 (C-Cl) | 12.5 (br s, 1H) | 162.7, 90.1 | 162, 164, 166 (M⁺) |

| DDT | 3100-3000 (Ar C-H), 1490 (Ar C=C), 830 (C-Cl) | 7.3 (m, 8H), 5.0 (s, 1H) | 140.1, 133.4, 130.5, 128.9, 93.8, 67.2 | 352, 354, 356 (M⁺) |

Note: Spectroscopic data are approximate and can vary depending on the solvent and instrument.

Conclusion

This compound hydrate and its parent compound, this compound, are valuable and versatile reagents in organic chemistry. Beyond their historical use, they continue to be relevant in the synthesis of a wide range of compounds, from pharmaceuticals and agrochemicals to complex heterocyclic systems. A thorough understanding of their synthesis, reactivity, and handling is essential for researchers and professionals in the chemical sciences. This guide provides a foundational understanding and practical protocols to facilitate the use of these important chemical entities in a laboratory setting.

References

- 1. This compound hydrate - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 3. This compound AND this compound HYDRATE - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. US2478152A - Preparation of this compound and this compound hydrate - Google Patents [patents.google.com]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Sciencemadness Discussion Board - this compound nitrate? - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. m.youtube.com [m.youtube.com]

- 8. US2500961A - Method of production of ddt - Google Patents [patents.google.com]

- 9. Petrithis compound - Wikipedia [en.wikipedia.org]

- 10. Ugi and Passerini reactions of biocatalytically derived chiral aldehydes: application to the synthesis of bicyclic pyrrolidines and of antiviral agent telaprevir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Passerini reaction - Wikipedia [en.wikipedia.org]

- 12. 1,3-Oxazole synthesis [organic-chemistry.org]

- 13. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Historical Application of Chloral Hydrate in Botanical Research: A Technical Guide

Introduction

For over a century, chloral hydrate (B1144303) (2,2,2-trichloroethane-1,1-diol) has been an invaluable tool in botanical research, primarily utilized for its exceptional tissue clearing and mounting properties.[1][2] Its ability to render opaque plant tissues transparent has allowed for detailed microscopic examination of internal structures without the need for laborious physical sectioning.[3][4][5] This technical guide provides an in-depth overview of the historical use of this compound hydrate in botany, detailing its applications, experimental protocols, and the quantitative data that underpinned its widespread adoption. Due to its status as a regulated substance, obtaining this compound hydrate can be challenging, which has led to the exploration of alternative reagents in modern microscopy.[6]

Core Applications in Botanical Research

This compound hydrate's utility in plant science stems from its high refractive index and its capacity to dissolve various cellular contents, such as starch, proteins, and chlorophyll.[7][8] This action reduces light scattering and allows for clear visualization of cell walls, vascular tissues, and other internal structures.[9][10]

Tissue Clearing Agent

One of the most common historical applications of this compound hydrate is as a clearing agent.[9] By treating plant tissues with an aqueous solution of this compound hydrate, researchers could effectively make them transparent.[1] This technique has been instrumental in the study of leaf venation, floral development, and the identification of diagnostic characteristics for taxonomic purposes.[11] An acidified version of the this compound hydrate solution, often referred to as Hertwig's solution, was also widely used.[7][12]

Component of Mounting Media

This compound hydrate is a key ingredient in several historical mounting media, most notably Hoyer's medium and Melzer's reagent.[6]

-

Hoyer's Medium: This aqueous mounting medium is particularly useful for observing delicate, small specimens like bryophytes, ferns, and seeds.[6] Its formulation provides both clearing and mounting properties, preserving the specimen for microscopic examination.[6]

-

Melzer's Reagent: Used in mycology, Melzer's reagent, which contains this compound hydrate, is an aqueous solution used to identify certain species of fungi based on the staining reaction of their spores and tissues.[6]

Quantitative Data

The effectiveness of this compound hydrate as a clearing and mounting agent is quantifiable through its refractive index. A higher refractive index minimizes light refraction between the specimen and the cover glass, resulting in a clearer image with an increased depth of field.[7]

| Reagent/Medium | Composition | Refractive Index (RI) |

| Acidified this compound Hydrate in Glycerol (B35011) | This compound hydrate, glycerol, hydrochloric acid | ~1.4280 |

| Visikol™ (a modern replacement) | Polychlorinated alcohol mixture, glycerol | 1.4450 |

| Water | H₂O | ~1.3330 |

| Glycerin | C₃H₈O₃ | ~1.4746 |

| Cellulose (Cotton) | (C₆H₁₀O₅)n | ~1.55-1.59 |

Table 1: Comparison of Refractive Indices of this compound Hydrate-Based Solutions and Other Common Mounting Media.[3][7][8]

Experimental Protocols

The following are detailed methodologies for key historical experiments involving this compound hydrate.

Protocol 1: General Plant Tissue Clearing

This protocol describes the fundamental steps for rendering plant tissues transparent using a this compound hydrate solution.

-

Fixation (Optional but Recommended): Fix the plant material in a suitable fixative, such as FAA (Formalin-Aceto-Alcohol), to preserve cellular structures.

-

Washing: Thoroughly wash the fixed tissue with water to remove the fixative.

-

Clearing: Immerse the tissue in a this compound hydrate solution (typically a saturated aqueous solution, e.g., 50 g of this compound hydrate in 20 mL of distilled water).[5] For more robust tissues, gentle heating (e.g., 60°C) can accelerate the clearing process.[5][11] The duration of this step can range from a few hours to several days, depending on the thickness and density of the tissue.[11][13]

-

Washing: Once the tissue is sufficiently cleared, wash it with several changes of water to remove the this compound hydrate solution.

-

Staining (Optional): The cleared tissue can be stained with various histological stains to highlight specific structures.

-

Mounting: Mount the cleared and stained tissue on a microscope slide in a suitable mounting medium, such as glycerin or Hoyer's medium.

Protocol 2: Preparation of Hoyer's Mounting Medium

This protocol outlines the preparation of Hoyer's medium, a classic mounting solution containing this compound hydrate.

-

Dissolve Gum Arabic: In a beaker, dissolve 15 g of gum arabic in 25 mL of distilled water at room temperature.[14] This may take 1-2 days.[14]

-

Add this compound Hydrate: To the gum arabic solution, add 75 g of this compound hydrate and let it stand for approximately 24 hours, or until fully dissolved.[14]

-

Add Glycerine: Add 5 mL of glycerine to the mixture and mix thoroughly.[14]

-

Settle and Filter: Allow the mixture to stand for a period to let any sediment settle.[14] Filter the solution through glass wool to remove any remaining impurities.[12][14]

-

Storage: Store the final Hoyer's medium in an airtight, amber-colored container.[14]

Protocol 3: Preparation of Hertwig's Solution (Acidified this compound Hydrate)

This protocol details the preparation of Hertwig's solution, an acidified clearing agent.

-

Dissolve this compound Hydrate: Dissolve 45 g of this compound hydrate crystals in 25 mL of a dilute hydrochloric acid solution (1 part HCl to 8 parts water).[12]

-

Add Glycerol: Add 10 mL of glycerol to the solution.[12]

-

Application: This solution is typically used for temporary mounts to clear plant and insect materials.[12]

Visualizations

The following diagrams illustrate the experimental workflows described above.

Conclusion

This compound hydrate has played a pivotal role in the history of botanical microscopy. Its effectiveness as a clearing agent and as a component of mounting media has enabled countless discoveries in plant anatomy, morphology, and taxonomy. While its use has declined due to regulatory restrictions, the principles behind its application continue to inform the development of modern clearing techniques. This guide serves as a comprehensive resource for understanding the historical significance and practical application of this compound hydrate in botanical research.

References

- 1. An improved clearing and mounting solution to replace this compound hydrate in microscopic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. Clearing techniques for deeper imaging of plants and plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound hydrate - Wikipedia [en.wikipedia.org]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. in microscopy | Basicmedical Key [basicmedicalkey.com]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. US9464971B2 - Clearing agent and mounting medium for microscopy - Google Patents [patents.google.com]

- 11. ableweb.org [ableweb.org]

- 12. fda.gov [fda.gov]

- 13. This compound Hydrate Seed Clearing [protocols.io]

- 14. Slide Mounting Procedures [extento.hawaii.edu]

An In-depth Technical Guide to the Spectroscopic Analysis of Chloral Hydrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques for the analysis of chloral hydrate (B1144303) in solution. Detailed methodologies for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, along with key quantitative data to facilitate research and development.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound hydrate, either through its direct ultraviolet absorption or after derivatization.

Direct UV-Vis Spectrophotometry

This compound hydrate exhibits UV absorption in the lower UV range, which can be utilized for quantification, particularly in combination with High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector.

-

Sample Preparation:

-

Accurately weigh an appropriate amount of the this compound hydrate sample.

-

Dissolve the sample in the mobile phase to prepare a stock solution of a known concentration.

-

Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

-

-

Chromatographic Conditions:

-

Data Analysis: Construct a calibration curve by plotting the peak area of the this compound hydrate standards against their known concentrations. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

Derivatization-Based UV-Vis Spectrophotometry

For enhanced sensitivity and specificity, this compound hydrate can be derivatized to form a colored product that absorbs in the visible range. A common method involves reaction with quinaldine (B1664567) ethyl iodide. Another approach is derivatization with 1,2-benzenedithiol (B97157) for UV detection.[2]

Experimental Protocol: Derivatization with 1,2-benzenedithiol

-

Reagents: 1,2-benzenedithiol solution.

-

Procedure:

-

Mix the this compound hydrate sample with the 1,2-benzenedithiol reagent.

-

Optimize reaction conditions (e.g., temperature, time) to ensure complete derivatization.

-

-

Spectrophotometric Measurement:

-

Wavelength: 220 nm.[2]

-

-

Analysis: Similar to direct analysis, create a calibration curve using derivatized standards.

Experimental Protocol: Derivatization with Quinaldine Ethyl Iodide

-

Reagents: Quinaldine ethyl iodide solution.

-

Procedure:

-

React the this compound hydrate sample with the quinaldine ethyl iodide reagent.

-

This reaction produces a stable blue cyanine (B1664457) dye.[3]

-

-

Spectrophotometric Measurement:

-

Wavelength: Approximately 605 nm.[3]

-

-

Analysis: Generate a calibration curve using standards that have undergone the same derivatization process.

Table 1: UV-Vis Spectroscopic Data for this compound Hydrate

| Method | Wavelength (λmax) | Notes |

| Direct HPLC-UV | 205-215 nm (typically 210 nm) | Analysis of underivatized this compound hydrate.[1] |

| Derivatization with 1,2-benzenedithiol | 220 nm | Enhanced UV detection after derivatization.[2] |

| Derivatization with Quinaldine Ethyl Iodide | ~605 nm | Colorimetric method forming a blue cyanine dye.[3] |

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy techniques, including FTIR and Raman, provide structural information about this compound hydrate by probing the vibrations of its molecular bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying functional groups and confirming the identity of this compound hydrate. The analysis is often performed on solid samples using the KBr pellet method.

Experimental Protocol: KBr Pellet Method

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the this compound hydrate sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[4]

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in this compound hydrate.

Table 2: Characteristic FTIR Peaks for this compound Hydrate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3400 | O-H stretching (broad, due to hydrogen bonding) |

| ~2900 | C-H stretching |

| ~1400 | O-H bending |

| ~1100 | C-O stretching |

| ~800 | C-Cl stretching |

Note: Peak positions can vary slightly depending on the sample preparation and instrument.

Raman Spectroscopy

Raman spectroscopy offers complementary information to FTIR and is particularly advantageous for aqueous solutions due to the weak Raman scattering of water.

Experimental Protocol: Aqueous Solution Analysis

-

Sample Preparation: Dissolve the this compound hydrate sample in deionized water to the desired concentration.

-

Instrument Parameters:

-

Excitation Wavelength: Commonly 532 nm or 785 nm.

-

Laser Power: Optimized to maximize signal without causing sample degradation.

-

Acquisition Time and Accumulations: Adjusted to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis: Analyze the Raman spectrum for characteristic peaks corresponding to the vibrational modes of this compound hydrate.

Table 3: Predicted Raman Peaks for this compound Hydrate

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2900 | C-H stretching |

| ~1100 | C-O stretching |

| ~800 | C-Cl stretching (symmetric) |

| ~400 | C-C-Cl deformation |

Note: Experimental Raman data for this compound hydrate is not as readily available in the provided search results; these are predicted regions based on molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and quantitative analysis of this compound hydrate. Both ¹H and ¹³C NMR are commonly employed.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR in D₂O

-

Sample Preparation: Dissolve an accurately weighed amount of this compound hydrate in deuterium (B1214612) oxide (D₂O). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).

-

Instrument Parameters:

-

Spectrometer Frequency: 300 MHz or higher.

-

Pulse Sequence: Standard single-pulse experiment.

-

Reference: The residual HDO signal can be used for referencing, though an internal standard like DSS is preferred for accuracy.

-

-

Data Analysis: Identify the chemical shifts and coupling constants of the protons in the this compound hydrate molecule.

Quantitative ¹H NMR (qNMR)

qNMR allows for the precise determination of this compound hydrate concentration using an internal standard.

Experimental Protocol: qNMR with an Internal Standard

-

Internal Standard Selection: Choose an internal standard that has a simple spectrum, is chemically inert, soluble in the same solvent as the analyte, and has peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

-

Sample Preparation:

-

Accurately weigh a known amount of this compound hydrate and the internal standard.

-

Dissolve both in a known volume of a deuterated solvent (e.g., D₂O).

-

-

Instrument Parameters:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation between scans.

-

Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).[5]

-

-

Data Analysis: The concentration of this compound hydrate is calculated based on the integral ratio of a specific analyte peak to a peak of the internal standard, taking into account the number of protons contributing to each signal and their respective molar masses.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare a more concentrated solution of this compound hydrate in a deuterated solvent compared to ¹H NMR.

-

Instrument Parameters:

-

Spectrometer Frequency: 75 MHz or higher.

-

Pulse Sequence: Typically a proton-decoupled pulse sequence.

-

-

Data Analysis: Identify the chemical shifts of the carbon atoms in the this compound hydrate molecule.

Table 4: NMR Spectroscopic Data for this compound Hydrate

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | CDCl₃ | ~5.3 | s | CH(OH)₂ |

| ¹H | CDCl₃ | ~4.5 | br s | CH(OH )₂ |

| ¹³C | CDCl₃ | ~90 | s | C H(OH)₂ |

| ¹³C | CDCl₃ | ~102 | s | C Cl₃ |

Note: Chemical shifts can vary slightly based on solvent, concentration, and temperature. The hydroxyl proton signal is often broad and may exchange with residual water in the solvent.

Experimental Workflow and Logical Relationships

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a this compound hydrate solution.

Caption: Generalized workflow for the spectroscopic analysis of this compound hydrate.

This guide provides a foundational understanding of the key spectroscopic techniques for analyzing this compound hydrate solutions. For specific applications, further method development and validation are recommended.

References

- 1. WO2019158044A1 - Method for determining this compound hydrate content by high-performance liquid phase chromatography - Google Patents [patents.google.com]

- 2. Liquid chromatographic methods for this compound hydrate determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and this compound Hydrate - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

The Impact of Chloral Hydrate on Plant Cell Wall Architecture: A Technical Guide for Researchers

Executive Summary

Chloral hydrate (B1144303), a well-documented mitotic inhibitor, primarily exerts its influence on plant cells through the disruption of microtubule dynamics. While direct quantitative data on its specific effects on the biochemical composition of plant cell wall components such as cellulose (B213188), hemicellulose, and pectin (B1162225) are not extensively available in current scientific literature, its impact on the cytoskeleton provides a clear, albeit indirect, pathway through which it can modulate cell wall architecture. This technical guide synthesizes the known mechanisms of microtubule inhibitors and their consequential effects on cell wall synthesis, providing a framework for investigating the potential impacts of this compound hydrate. Detailed experimental protocols for the quantitative analysis of major cell wall components are provided to facilitate further research in this area.

Introduction: this compound Hydrate's Established Role as a Microtubule Disruptor

This compound hydrate is widely recognized for its ability to interfere with cell division by disrupting the formation and function of the mitotic spindle, a structure composed of microtubules.[1] Microtubules are fundamental components of the plant cell cytoskeleton, playing crucial roles in cell division, expansion, and the directed deposition of cell wall materials. By interfering with microtubule polymerization, this compound hydrate can lead to a cascade of effects that extend to the synthesis and organization of the cell wall.

The Indirect Effect of this compound Hydrate on Cell Wall Components

The primary mechanism by which this compound hydrate is hypothesized to affect the plant cell wall is through its disruption of cortical microtubules. These microtubules, located just beneath the plasma membrane, guide the movement of cellulose synthase complexes (CSCs), the enzymatic machinery responsible for synthesizing cellulose microfibrils.

Impact on Cellulose Synthesis and Organization

The orientation of newly synthesized cellulose microfibrils is critical for determining the direction of cell expansion. Cortical microtubules act as tracks for the movement of CSCs, ensuring the ordered deposition of cellulose.[2] Disruption of these microtubule tracks by agents like this compound hydrate would lead to a disorganized arrangement of cellulose microfibrils. This, in turn, would result in altered cell wall mechanics and potentially isotropic (non-directional) cell growth. While direct quantification of cellulose content changes due to this compound hydrate is not documented, a disorganized cellulose network would likely impact the overall integrity and properties of the cell wall.

Potential Effects on Hemicellulose and Pectin

Hemicelluloses and pectins are matrix polysaccharides that are synthesized in the Golgi apparatus and secreted into the cell wall space. While their synthesis is not directly guided by microtubules in the same manner as cellulose, the overall coordination of cell wall assembly is a highly regulated process. Disruptions in the primary load-bearing component (cellulose) could trigger compensatory changes in the deposition or modification of matrix polysaccharides. However, without direct experimental evidence, these effects remain speculative.

Data Presentation: Framework for Quantitative Analysis

Given the absence of direct quantitative data in the literature, the following tables are presented as a template for researchers to structure their findings when investigating the effects of this compound hydrate on plant cell wall components.

Table 1: Hypothetical Quantitative Analysis of Cell Wall Monosaccharide Composition after this compound Hydrate Treatment

| Monosaccharide | Control (mg/g cell wall) | This compound Hydrate Treated (mg/g cell wall) | % Change |

| Glucose (from non-cellulosic sources) | |||

| Xylose | |||

| Galactose | |||

| Arabinose | |||

| Mannose | |||

| Rhamnose | |||

| Galacturonic Acid |

Table 2: Hypothetical Quantitative Analysis of Major Cell Wall Polysaccharides after this compound Hydrate Treatment

| Polysaccharide | Control (% dry weight) | This compound Hydrate Treated (% dry weight) | % Change |

| Crystalline Cellulose | |||

| Total Hemicellulose | |||

| Total Pectin | |||

| Lignin |

Experimental Protocols

To facilitate research into the effects of this compound hydrate on plant cell walls, the following established protocols for the quantification of major cell wall components are provided.

Protocol for Preparation of Alcohol Insoluble Residue (AIR) - A Cell Wall Fraction

-